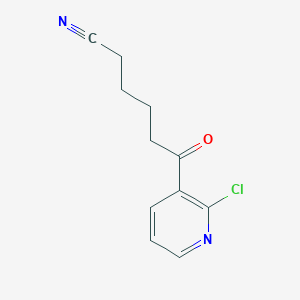

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile” has been reported. For instance, an efficient strategy for synthesizing 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl under microwave radiation was reported . The reactive regioselectivity was improved by changing mainly the solvent and acid-binding agent .Scientific Research Applications

Catalysis in Chemical Synthesis

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile plays a role in chemical synthesis, particularly in palladium-catalyzed cascade reactions. For instance, Yao et al. (2020) demonstrate its use in the synthesis of 2-methylpyridines via Pd-catalyzed reactions. This process facilitates the practical and atom-economical synthesis of valuable pyridines, which are vital in the construction of various organic compounds (Yao et al., 2020).

Synthesis of Novel Compounds

The compound is also significant in the synthesis of new chemical entities. Shao et al. (2011) report its involvement in the synthesis of fluorescent probes for mercury ion detection. The unique chemical structure of this compound allows for the creation of novel imidazo[1,2-a]pyridine derivatives, demonstrating its versatility in creating functional materials (Shao et al., 2011).

Metal Ion Complexation

This compound plays a role in the field of inorganic chemistry, particularly in the formation of metal ion complexes. For example, studies on the complexation of MnII, FeII, NiII, CuII, and ZnII with related pyridyl compounds have been conducted to understand their bonding, structure, and aqueous lability. This research contributes to our understanding of metal-ligand interactions in various chemical systems (Childers et al., 2005).

Development of Catalytic Systems

The compound is useful in developing catalytic systems. For instance, iron(III) porphyrins containing pyridyl groups have been studied for their ability to catalyze cyclohexane hydroxylations, a biomimetic system, demonstrating the potential of this compound derivatives in mimicking natural catalytic processes (Iamamoto et al., 1994).

Synthesis of Heterocyclic Compounds

This chemical is also critical in synthesizing heterocyclic compounds. Research by Khilya et al. (2013) indicates its use in forming various heterocyclic substances, which are significant in pharmaceuticals and agrochemicals (Khilya et al., 2013).

Future Directions

The future directions for research on “6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, it is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .

Properties

IUPAC Name |

6-(2-chloropyridin-3-yl)-6-oxohexanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-11-9(5-4-8-14-11)10(15)6-2-1-3-7-13/h4-5,8H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMRWNSHGDHXCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)CCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641806 |

Source

|

| Record name | 6-(2-Chloropyridin-3-yl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-78-4 |

Source

|

| Record name | 6-(2-Chloropyridin-3-yl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.